molecular formula C15H15NO4 B2581499 dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-12-4

dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate

Cat. No.: B2581499
CAS No.: 866137-12-4
M. Wt: 273.288
InChI Key: LILLDJXVUQUKJQ-UHFFFAOYSA-N
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Description

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is an organic compound with the molecular formula C14H15NO4 It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a malonate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of a malonate ester.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinone ring attached to the phenyl group.

Uniqueness

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is unique due to the presence of both a pyrrole ring and a malonate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILLDJXVUQUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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